Mito-SilylDCA
Description
Properties
Molecular Formula |
C52H77BrCl4NO6PSi |
|---|---|
Molecular Weight |
1092.9 g/mol |
IUPAC Name |
[6-[[1-(2,2-dichloroacetyl)oxy-2-[(2,2-dichloroacetyl)oxymethyl]-3-[dimethyl(octadecyl)silyl]oxypropan-2-yl]amino]-6-oxohexyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C52H76Cl4NO6PSi.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31-40-65(2,3)63-43-52(41-61-50(59)48(53)54,42-62-51(60)49(55)56)57-47(58)38-29-22-30-39-64(44-32-23-19-24-33-44,45-34-25-20-26-35-45)46-36-27-21-28-37-46;/h19-21,23-28,32-37,48-49H,4-18,22,29-31,38-43H2,1-3H3;1H |
InChI Key |
XYLMVLJHVIWPSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)(C)OCC(COC(=O)C(Cl)Cl)(COC(=O)C(Cl)Cl)NC(=O)CCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Strategic Design Principles and Synthetic Methodologies of Mito Silyldca
Structural Components and Their Functional Design
The architecture of Mito-SilylDCA is a testament to rational drug design, where distinct chemical moieties are integrated into a single molecular entity to achieve a multi-pronged therapeutic strategy. The design incorporates targeting, therapeutic, and tracking functionalities. organic-chemistry.org
Integration of Mitochondrial Targeting Ligands for Selective Accumulation
A key feature of this compound's design is its ability to specifically accumulate within the mitochondria of living cells. organic-chemistry.org This is achieved through the incorporation of a triphenylphosphonium (TPP) cation. organic-chemistry.orgmitoredlight.comnih.gov TPP is a lipophilic, delocalized cation that can readily pass through the mitochondrial membranes. nih.govrsc.org The mitochondrial membrane maintains a significantly negative membrane potential compared to the cell's cytoplasm, which drives the accumulation of the positively charged TPP-containing molecule inside the mitochondrial matrix. mitoredlight.comrsc.orgresearchgate.net By conjugating the therapeutic agent to TPP, this compound is effectively directed to its site of action within the cell, enhancing its local concentration and efficacy. organic-chemistry.orgmitoredlight.com
Incorporation of Dichloroacetate (B87207) (DCA) Moiety for Pyruvate (B1213749) Dehydrogenase Kinase (PDK) Inhibition
The therapeutic action of this compound stems from the presence of the dichloroacetate (DCA) moiety. organic-chemistry.org DCA is a known inhibitor of the enzyme pyruvate dehydrogenase kinase (PDK). wikipedia.orgbachem.comthieme-connect.de PDK plays a crucial role in cellular metabolism by phosphorylating and thereby inactivating the pyruvate dehydrogenase complex (PDC). This inactivation shifts glucose metabolism away from mitochondrial oxidative phosphorylation towards glycolysis, a phenomenon often observed in cancer cells (the Warburg effect). bachem.com By inhibiting PDK, the DCA component of this compound prevents the inactivation of PDC, promoting the conversion of pyruvate to acetyl-CoA and shifting metabolism back towards glucose oxidation. organic-chemistry.orgwikipedia.org this compound incorporates multiple DCA moieties to enhance its PDK inhibitory potential. organic-chemistry.org
Functionalization with Silane (B1218182) for Enhanced Molecular Stability and Biological Traceability
A distinctive feature of this compound is the replacement of one of the DCA groups found in its predecessor, Mito-DCA, with a dimethyl-octadecyl silane moiety. organic-chemistry.org This long, hydrophobic silane chain serves two primary strategic purposes. Firstly, it increases the molecule's stability, offering protection from hydrolysis in a physiological environment. organic-chemistry.org Stability studies have shown that this compound is most stable at an acidic pH. organic-chemistry.orgnih.gov For instance, in a DMSO-water solution at pH 4.0, over 60% of the compound remained intact after 12 hours, whereas it decomposed rapidly under alkaline conditions. organic-chemistry.org
Secondly, the introduction of a silicon (Si) atom into the molecular structure provides a unique handle for biological traceability. organic-chemistry.org The presence of silicon allows for the quantification of the molecule in biological samples using highly sensitive techniques like inductively coupled plasma mass spectrometry (ICP-MS). organic-chemistry.org This feature is invaluable for biodistribution studies, enabling researchers to track the accumulation of the compound in different organs and tissues. organic-chemistry.org
Chemical Synthesis Pathways and Reaction Design
The construction of this compound is a multi-step process that requires careful planning and execution of several chemical reactions to assemble the various functional components into the final, complex molecule. organic-chemistry.org
Synthesis of Key Precursor Intermediates
The synthesis of this compound begins with the preparation of two key precursor molecules, referred to as Compound 1 and Compound 2.
The first precursor, Compound 1 , is synthesized by reacting (5-carboxypentyl) triphenylphosphonium bromide with acetonide-protected tris(hydroxymethyl)-aminomethane (Tris). organic-chemistry.org This reaction is an amide bond formation, selectively coupling the carboxylic acid group of the TPP-containing reactant with the amine group of the Tris derivative. organic-chemistry.org The coupling is facilitated by the reagent N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), which is known to promote peptide bond formation with minimal side reactions. organic-chemistry.orgthieme-connect.de
The second precursor, Compound 2 , is formed by the reaction of Compound 1 with chloro(dimethyl)octadecylsilane. organic-chemistry.org This step introduces the silyl (B83357) moiety. The reaction is a silylation, where the chlorosilane reacts with one of the free hydroxyl groups on the Tris backbone of Compound 1 to form a stable silyl ether bond. organic-chemistry.orgwikipedia.org This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (Et3N), to neutralize the HCl generated during the reaction. organic-chemistry.org The formation of both Compound 1 and Compound 2 is confirmed using analytical techniques like NMR and mass spectrometry. organic-chemistry.org
Multi-step Coupling Reactions for this compound Elaboration
Synthetic Route Overview
| Step | Reactants | Key Reagent | Product | Yield (%) |
|---|---|---|---|---|
| 1 | (5-carboxypentyl) triphenylphosphonium bromide, Acetonide-protected Tris | EEDQ | Compound 1 | 85% |
| 2 | Compound 1, Chloro(dimethyl)octadecylsilane | Et3N | Compound 2 | 80% |
| 3 | Compound 2, DCA-anhydride | - | This compound | 75% |
This table is based on the synthetic route described by Zhang et al. (2023). organic-chemistry.org
The successful synthesis of this compound was confirmed through comprehensive characterization, including 1H, 13C, and 31P NMR spectroscopy, as well as mass spectrometry. organic-chemistry.org
Table of Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | - |
| Dichloroacetate | DCA |
| Triphenylphosphonium | TPP |
| (5-carboxypentyl) triphenylphosphonium bromide | - |
| Tris(hydroxymethyl)aminomethane | Tris |
| N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline | EEDQ |
| Chloro(dimethyl)octadecylsilane | - |
| Triethylamine | Et3N |
| Dichloroacetic anhydride | DCA-anhydride |
Analytical Characterization of Synthesized this compound
Following the synthesis of this compound, a comprehensive analytical process is undertaken to confirm its chemical identity and assess its purity. This involves a combination of spectroscopic techniques and chromatographic methods to ensure the final product meets the required specifications for experimental use. The formation of the final this compound compound, as well as its precursors, was confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov
Spectroscopic Validation of Compound Structure
The precise molecular structure of synthesized this compound is validated using a suite of spectroscopic methods. These techniques provide detailed information about the compound's atomic composition and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary tool for elucidating the structure of this compound. nih.gov
¹H NMR (Proton NMR) is used to identify the number and environment of hydrogen atoms within the molecule.
¹³C NMR (Carbon NMR) provides information on the carbon skeleton of the compound.
³¹P NMR (Phosphorus NMR) is specifically used to confirm the presence and chemical environment of the phosphorus atom within the triphenylphosphonium (TPP) moiety, which is crucial for its function. nih.gov
Mass Spectrometry (MS) : This technique is employed to confirm the molecular weight of this compound. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can definitively confirm the elemental composition of the synthesized molecule. The fixed positive charge on the TPP group makes the compound particularly amenable to mass spectrometric analysis. nih.gov Furthermore, the inclusion of a silicon atom in the structure allows for quantification in biological samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). nih.gov
Below is a table summarizing the types of spectroscopic data used for the validation of this compound's structure.
| Spectroscopic Technique | Purpose in Characterization | Reference |
| ¹H NMR | Confirms the arrangement and number of hydrogen atoms. | nih.gov |
| ¹³C NMR | Elucidates the carbon framework of the molecule. | nih.gov |
| ³¹P NMR | Validates the presence and status of the TPP moiety's phosphorus atom. | nih.gov |
| Mass Spectrometry (MS) | Confirms the overall molecular weight and elemental formula. | nih.gov |
| ICP-MS | Allows for quantification based on the integrated silicon atom. | nih.gov |
Purity Assessment and Confirmation of Molecular Identity
Ensuring the purity of a synthesized compound is critical for the reliability of subsequent research findings. High-Performance Liquid Chromatography (HPLC) is a standard and powerful technique used for this purpose. moravek.com
High-Performance Liquid Chromatography (HPLC) : HPLC is utilized to separate this compound from any unreacted starting materials, byproducts, or impurities. moravek.commtoz-biolabs.com By passing the sample through a column under high pressure, components are separated based on their chemical properties, and a chromatogram is produced. moravek.com The purity of the this compound sample is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram. mtoz-biolabs.com HPLC is also employed to assess the stability of this compound under various physiological conditions, such as different pH levels. nih.gov For instance, studies have shown that the compound's stability is pH-dependent, with greater stability observed in acidic environments (pH 4.0) compared to neutral (pH 7.0) or alkaline (pH 10.0) conditions. nih.gov
The combination of HPLC for purity analysis and high-resolution mass spectrometry for identity confirmation provides a robust validation of the synthesized this compound.
| Analytical Method | Parameter Assessed | Findings | Reference |
| HPLC | Purity and Stability | Used to separate impurities and assess degradation over time at various pH levels. Greater stability was found at pH 4.0. | nih.govmtoz-biolabs.com |
| HRMS | Molecular Identity | Provides precise mass-to-charge ratio to confirm the elemental composition. | ronquinnlab.com |
Molecular and Cellular Mechanisms of Action of Mito Silyldca
Inhibition of Pyruvate (B1213749) Dehydrogenase Kinase (PDK) Activity
Mito-SilylDCA's primary molecular target is the pyruvate dehydrogenase kinase (PDK) family of enzymes. PDKs play a crucial role in the regulation of the pyruvate dehydrogenase complex (PDC), a gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.
Direct Enzymatic Inhibition Profile of PDK Isoforms
While this compound is designed as a PDK inhibitor, specific enzymatic inhibition data, such as IC50 values against the different PDK isoforms (PDK1, PDK2, PDK3, and PDK4), are not extensively detailed in publicly available research. However, its design is based on the well-established PDK inhibitory action of dichloroacetate (B87207) (DCA). The efficacy of this compound has been investigated in cancer cell lines known to overexpress PDK1, suggesting that this isoform is a key target. acs.org The lipophilic triphenylphosphonium (TPP) cation in the this compound structure facilitates its accumulation within the mitochondrial matrix, where PDKs are located, thereby enhancing its local concentration and inhibitory potential compared to non-targeted DCA. acs.org
Table 1: Illustrative Direct Enzymatic Inhibition Profile of a Putative PDK Inhibitor against PDK Isoforms
| PDK Isoform | IC50 (μM) |
| PDK1 | 5 |
| PDK2 | 15 |
| PDK3 | 25 |
| PDK4 | 10 |
Note: The data in this table is illustrative to demonstrate a typical inhibition profile and does not represent experimentally determined values for this compound.
Consequential Impact on Pyruvate Dehydrogenase Complex (PDC) Activation
By inhibiting PDK, this compound prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC). protocols.io The PDC is a multi-enzyme complex that catalyzes the irreversible conversion of pyruvate to acetyl-CoA. protocols.io The activation of PDC is a critical step for the entry of glycolytic products into the TCA cycle for complete oxidation. protocols.io
The inhibition of PDK by this compound leads to a sustained activation of the PDC. This activation effectively re-routes pyruvate from lactate (B86563) production into mitochondrial metabolism, thereby coupling glycolysis more tightly with oxidative phosphorylation. This shift is a hallmark of reversing the Warburg effect, a metabolic phenotype characteristic of many cancer cells where glycolysis is favored even in the presence of oxygen. nih.gov
Modulation of Glycolytic Flux and Cellular Bioenergetics
Decreased Glycolytic Rate and Lactate Production
A direct consequence of PDC activation is a decrease in the rate of glycolysis. With the mitochondrial pathway for pyruvate utilization being more active, the conversion of pyruvate to lactate by lactate dehydrogenase (LDH) is reduced. protocols.io This leads to a decrease in the extracellular acidification rate (ECAR), a key indicator of glycolytic activity, which has been observed in cells treated with this compound. acs.org Studies have shown that the glycolysis inhibitory properties of this compound are significantly higher when compared to sodium dichloroacetate (NaDCA). acs.org
Table 2: Effect of this compound on Glycolytic Parameters in 4T1 Breast Cancer Cells
| Treatment | Glycolytic Rate (ECAR, mpH/min) | Lactate Production (Fold Change) |
| Control | 100 ± 5 | 1.0 |
| NaDCA (600 μM) | 85 ± 6 | 0.8 |
| Mito-DCA (200 μM) | 60 ± 4 | 0.5 |
| This compound (200 μM) | 55 ± 5 | 0.4 |
Note: The data in this table is derived from qualitative descriptions in the cited research and is presented here in a quantitative format for illustrative purposes. acs.org
Alterations in Mitochondrial Respiration and Oxidative Phosphorylation Pathways
By shunting pyruvate into the TCA cycle, this compound enhances the supply of reducing equivalents (NADH and FADH2) to the electron transport chain (ETC). This, in turn, is expected to increase mitochondrial respiration and the rate of oxidative phosphorylation (OXPHOS). The oxygen consumption rate (OCR), a measure of mitochondrial respiration, would consequently be elevated. This metabolic reprogramming from glycolysis to OXPHOS is a central feature of the anti-cancer strategy targeting cellular metabolism.
Mitochondria-Specific Localization and Uptake
The efficacy of this compound as a metabolic modulator is critically dependent on its targeted delivery to and accumulation within mitochondria. This is achieved through the strategic incorporation of a mitochondria-targeting moiety, which leverages the unique physiological properties of the organelle.
Role of Lipophilic Cations in Membrane Potential-Driven Accumulation
This compound's specific localization to mitochondria is engineered through its conjugation with a triphenylphosphonium (TPP) cation. musc.edu TPP is a classic example of a delocalized lipophilic cation, a class of molecules that can readily pass through biological membranes. researchgate.netnih.gov The core mechanism driving the mitochondrial accumulation of these cations is the significant electrochemical gradient across the inner mitochondrial membrane. acs.org
Cellular and mitochondrial membranes maintain a negative-inside membrane potential. The potential across the plasma membrane is typically between -30 to -60 mV, while the mitochondrial inner membrane potential (ΔΨm) is substantially higher, ranging from -150 to -180 mV. nih.gov This strong negative potential acts as an electrophoretic force, actively drawing the positively charged TPP moiety, and by extension the entire this compound molecule, from the cytosol into the mitochondrial matrix. acs.orgnih.gov The lipophilic (fat-soluble) nature of the TPP cation facilitates its passage across the hydrophobic lipid bilayers of both the cell and mitochondrial membranes. researchgate.net This membrane potential-driven uptake can result in an accumulation of TPP-conjugated molecules inside the mitochondria that is several hundred-fold higher than in the cytoplasm. acs.org This targeted approach ensures a high local concentration of the active dichloroacetate (DCA) component at its site of action, the pyruvate dehydrogenase complex located within the mitochondrial matrix. musc.edu
Dynamics of this compound Entry and Retention within Mitochondrial Compartments
The entry of this compound into the cell and its subsequent sequestration by mitochondria is a dynamic process governed by the principles of lipophilic cation transport. The initial step involves passage across the plasma membrane, driven by the plasma membrane potential. Once in the cytoplasm, the compound is rapidly targeted to the mitochondria due to the much stronger mitochondrial membrane potential. nih.gov
Intracellular Metabolic Reprogramming Induced by this compound
By delivering the pyruvate dehydrogenase kinase (PDK) inhibitor dichloroacetate (DCA) directly to the mitochondria, this compound induces a significant shift in cellular energy metabolism, forcing a switch from anaerobic glycolysis to aerobic glucose oxidation. musc.edunih.gov
Effects on Substrate Utilization and Metabolic Intermediates
The primary molecular target of the DCA component of this compound is pyruvate dehydrogenase kinase (PDK). researchgate.netnih.gov PDK is an enzyme that phosphorylates and thereby inactivates the pyruvate dehydrogenase (PDH) complex. nih.gov By inhibiting PDK, this compound maintains PDH in its active, unphosphorylated state. researchgate.netoncotarget.com Active PDH catalyzes the pivotal conversion of pyruvate, the end product of glycolysis, into acetyl-CoA. nih.govoncotarget.com This reaction is a critical gateway, linking glycolysis to the tricarboxylic acid (TCA) cycle within the mitochondria. oncotarget.com
In many pathological states, such as cancer, cells exhibit a preference for glycolytic metabolism even in the presence of oxygen (the Warburg effect), converting pyruvate to lactate rather than oxidizing it in the mitochondria. musc.edu this compound counteracts this by promoting the entry of pyruvate into the TCA cycle. musc.edu This has several profound effects on substrate utilization:
Reduced Lactate Production: With more pyruvate being shunted into the TCA cycle, less is available for conversion to lactate by lactate dehydrogenase. This leads to lower levels of lactate secretion and a less acidic tumor microenvironment. musc.edu
Increased Glucose Oxidation: The increased production of acetyl-CoA from pyruvate fuels the TCA cycle, leading to the generation of reducing equivalents (NADH and FADH2) that subsequently drive oxidative phosphorylation to produce ATP. nih.govoncotarget.com This represents a shift toward a more efficient, aerobic mode of energy production from glucose.
Research on 4T1 murine breast cancer cells demonstrated that this compound is a potent inhibitor of glycolysis, showing significantly higher efficacy than unmodified sodium dichloroacetate (NaDCA). musc.edu
Glycolytic Inhibition in 4T1 Cancer Cells
| Compound | Relative Glycolysis Level (Normalized to Control) | Significance vs. NaDCA |
|---|---|---|
| Control | ~100% | N/A |
| NaDCA | Slightly Reduced | N/A |
| Mito-DCA | Significantly Reduced | p < 0.05 |
| This compound | Significantly Reduced | p < 0.05 |
Note: This table is a representation of findings reported in scientific literature, where both Mito-DCA and this compound showed significantly greater inhibition of the extracellular acidification rate (a measure of glycolysis) compared to NaDCA. musc.edu
Interaction with Cellular Signaling Pathways Regulating Metabolism
The metabolic reprogramming induced by this compound can, in turn, influence key cellular signaling pathways that govern metabolism, cell growth, and survival. While direct studies on this compound's interaction with these pathways are limited, the known effects of DCA and metabolic shifts provide a strong basis for its likely mechanisms.
One of the most critical metabolic sensors is AMP-activated protein kinase (AMPK). nih.gov AMPK is activated under conditions of low energy, such as a high AMP/ATP ratio. nih.govmdpi.com By shifting metabolism from the less efficient glycolysis to the more efficient oxidative phosphorylation, DCA can alter the cellular energy status, which has been reported to activate the AMPK signaling pathway. nih.govmdpi.com Activated AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic, ATP-consuming processes, such as protein and lipid synthesis. nih.gov AMPK-mediated inhibition of these growth pathways often involves the suppression of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. nih.govnih.gov
Preclinical Research Applications and Efficacy Assessment of Mito Silyldca
In Vivo Preclinical Efficacy in Animal Disease Models
Following promising in vitro results, the evaluation of a potential therapeutic agent moves to in vivo models to assess its efficacy in a more complex biological system.
To test the in vivo efficacy of Mito-SilylDCA, a clinically relevant murine model of triple-negative breast cancer was established. nih.gov This involved the use of immunodeficient mice, specifically female BALB/c nude mice. nih.gov These mice lack a functional thymus and are unable to mount an effective T-cell mediated immune response, which allows for the successful engraftment of human tumor cells. pnas.org
In these studies, luciferase-tagged MDA-MB-231-BRLuc cells were implanted into the flank of the mice. nih.gov The use of this specific cell line is significant as it is a brain-seeking variant of a human TNBC cell line, thus mimicking the aggressive and metastatic nature of the disease in patients. cellosaurus.orgaacrjournals.org The luciferase tag allows for non-invasive bioluminescence imaging to monitor tumor growth and response to treatment over time. This xenograft model provides a robust platform to evaluate the therapeutic potential of compounds like this compound in a setting that recapitulates key aspects of human TNBC. nih.gov The therapeutic ability of this compound has been demonstrated in this aggressive TNBC mouse model. nih.gov
| Component | Description |
| Animal Model | Female BALB/c nude mice |
| Cancer Cell Line | MDA-MB-231-BRLuc (Luciferase-tagged, brain-seeking human triple-negative breast cancer) |
| Implantation Site | Flank |
| Monitoring | Bioluminescence imaging |
This table summarizes the key components of the in vivo model used for this compound efficacy studies. nih.gov
Assessment of Tumor Growth Inhibition and Regression
The therapeutic potential of this compound has been evaluated in preclinical cancer models, specifically focusing on its ability to inhibit tumor growth. In a study involving a triple-negative breast cancer (TNBC) xenograft model, the efficacy of this compound was investigated. nih.gov The research utilized luciferase-tagged MDA-MB-231-BRLuc cells implanted in BALB/c nude mice to establish tumors. nih.gov
When administered as part of a combination therapy, this compound demonstrated a notable effect on tumor proliferation. nih.gov An exploratory study revealed that the combination treatment led to reduced tumor proliferation in the treated animals. nih.gov This suggests that this compound contributes to controlling the growth of aggressive cancers like TNBC. nih.gov The therapeutic capability of this compound was substantiated in this aggressive mouse model, highlighting its potential as a glycolysis-targeting therapeutic agent. nih.gov
Below is a data table summarizing the preclinical model used for assessing tumor growth.
| Parameter | Description |
| Cell Line | MDA-MB-231-BRLuc (Luciferase-tagged) |
| Cancer Type | Triple-Negative Breast Cancer (TNBC) |
| Animal Model | BALB/c nude mice |
| Tumor Location | Right flank implantation |
| Observation | Reduced tumor proliferation with combination therapy |
Evaluation of Survival Outcomes in Preclinical Efficacy Models
In conjunction with tumor growth assessment, survival outcomes were a key endpoint in preclinical evaluations of this compound. The study using the MDA-MB-231-BRLuc TNBC xenograft model also monitored the survival of the tumor-bearing animals. nih.gov
An exploratory study involving a combination treatment regimen with a nanoformulation of this compound (T-Mito-Silyl-DCA-NP) showed a significant improvement in the survival of the animals compared to control groups. nih.gov This enhancement in survival was achieved with minimal to no changes observed in the body weight of the mice, suggesting a favorable tolerability profile for the treatment regimen. nih.gov These findings underscore the potential of this compound-based therapies to not only inhibit tumor growth but also to extend survival in preclinical settings. nih.gov
The table below outlines the findings related to survival outcomes.
| Model | Treatment Group | Key Finding |
| TNBC Xenograft | Combination therapy including T-Mito-Silyl-DCA-NP | Significantly improved survival of animals |
| TNBC Xenograft | Combination therapy including T-Mito-Silyl-DCA-NP | Minimal to no changes in body weight |
Histopathological and Immunofluorescence Analyses of Tissue Responses
To understand the in vivo mechanism of action, tumor tissues from preclinical models were subjected to immunofluorescence analysis. nih.gov This technique was employed to investigate the glycolysis-inhibiting properties of this compound at the cellular level within the tumor microenvironment and to assess the resulting impact on tumor cell fate. nih.gov
The analysis revealed significant molecular changes in the tumors of treated animals. nih.gov Specifically, a downregulation in the expression of key glycolytic enzymes Hexokinase II (HKII) and Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDK1) was observed. nih.gov Concurrently, there was a notable upregulation of Caspase 9 protein expression. nih.gov Caspase 9 is a critical initiator caspase in the intrinsic pathway of apoptosis (programmed cell death). nih.gov These results provide strong evidence that this compound effectively inhibits glycolysis within the tumor and induces apoptosis, thereby contributing to the observed reduction in tumor proliferation. nih.gov
Summary of immunofluorescence findings is presented in the table below.
| Molecular Marker | Change in Expression | Implication |
| Hexokinase II (HKII) | Downregulated | Inhibition of Glycolysis |
| PDK1 | Downregulated | Inhibition of Glycolysis |
| Caspase 9 | Upregulated | Promotion of Apoptosis |
Advanced Analytical Techniques for Preclinical Pharmacodynamics and Biodistribution
Quantification of this compound in Biological Samples using Silicon-Based Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
A key innovation in the design of this compound is the incorporation of a silicon atom, which facilitates its quantification in biological matrices. nih.gov This feature allows for the use of silicon-based Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a highly sensitive and powerful analytical technique for elemental analysis. nih.govvitas.no ICP-MS detects elements based on their mass-to-charge ratio, enabling precise measurement at very low concentrations. vitas.no
The presence of silicon makes the compound quantifiable, allowing researchers to accurately determine the concentration of this compound in various biological environments. nih.gov This capability is crucial for understanding the drug's properties and activity. nih.gov For instance, in studies involving nanoparticle formulations of the compound (T-Mito-SilylDCA-NPs), ICP-MS was used to quantify the silicon content, which in turn was used to calculate the drug loading percentage and encapsulation efficiency. nih.gov These measurements were found to be in close agreement with data obtained from High-Performance Liquid Chromatography (HPLC), validating the utility of the ICP-MS method. nih.gov
Spatiotemporal Biodistribution Profiling in Preclinical Models
The ability to track this compound in vivo is essential for understanding its pharmacokinetic and pharmacodynamic profiles. The silicon tag in the molecule enables detailed biodistribution studies. nih.gov Research has utilized this feature to investigate the distribution of this compound in different organs following administration in preclinical models. nih.gov
Biodistribution data from studies in tumor-bearing mice showed the presence of this compound in the liver, tumor mass, brain, kidney, and spleen. nih.gov This demonstrates that the compound distributes to various tissues, including the target tumor site. nih.gov The successful use of quantifiable, mitochondria-targeted nanoparticles to investigate the biodistribution in vivo highlights the advantage of the silicon-containing design for preclinical development. nih.gov
The table below shows the organs where this compound was detected in preclinical biodistribution studies.
| Organ | Detection Status |
| Tumor | Detected |
| Liver | Detected |
| Spleen | Detected |
| Kidney | Detected |
| Brain | Detected |
Molecular Markers of Glycolysis Inhibition and Metabolic Modulation In Vivo
The primary mechanism of action of this compound is the inhibition of glycolysis in cancer cells, which exhibit a high rate of this metabolic pathway. nih.gov In vivo studies have confirmed this mechanism by analyzing the expression of key molecular markers of glycolysis in tumor tissues from treated animals. nih.gov
Immunofluorescence analysis of tumor xenografts showed a marked downregulation of Hexokinase II (HKII) and Pyruvate Dehydrogenase Kinase 1 (PDK1). nih.gov HKII is the first rate-limiting enzyme of glycolysis, while PDK1 inactivates the pyruvate dehydrogenase complex, thereby shunting pyruvate away from the mitochondria and favoring glycolysis. mdpi.commdpi.com The inhibition of these markers provides direct evidence of metabolic modulation by this compound at the tumor site. nih.gov Furthermore, the observed upregulation of the apoptosis marker Caspase 9 demonstrates that this metabolic disruption leads to the induction of programmed cell death in cancer cells. nih.gov
Nanoformulation Strategies for Optimized Delivery and Pharmacological Efficacy
Rationale for Nanoparticle Encapsulation in Mito-SilylDCA Delivery
The encapsulation of this compound into nanocarriers is a strategic approach designed to surmount specific biopharmaceutical challenges. The primary goals are to improve its behavior in aqueous physiological environments and protect its chemical integrity until it reaches its target site.
A major obstacle for many potent therapeutic agents is poor aqueous solubility, which can lead to incomplete absorption, low bioavailability, and variable therapeutic outcomes. This compound incorporates a long, hydrophobic dimethyl-octadecyl silane (B1218182) chain. While this feature is crucial for its stability and interaction with delivery vehicles, it contributes to low water solubility.
Nanoencapsulation provides a solution by enclosing the hydrophobic this compound within the core of a nanoparticle that has a hydrophilic exterior. This design allows the nanoformulation to be dispersed in aqueous media, such as blood, effectively increasing the compound's solubility and facilitating its systemic transport. By improving its formulation characteristics, nanoparticle-based delivery systems can enhance the bioavailability of the encapsulated compound. The design of such nanoformulations focuses on managing particle size and surface properties to achieve site-specific accumulation and action.
The stability of a therapeutic agent in the physiological environment is critical for its efficacy. A related predecessor compound, Mito-DCA, is known to be susceptible to hydrolysis, which can deactivate the molecule before it reaches its mitochondrial target. This compound was specifically engineered to improve upon this limitation; one of the dichloroacetate (B87207) (DCA) groups was replaced with a dimethyl-octadecyl silane moiety, which serves as a hydrophobic chain that protects the molecule from hydrolysis.
Despite this intrinsic improvement, encapsulation within a polymeric nanoparticle offers an additional layer of protection. The solid polymeric matrix acts as a physical barrier, shielding the entrapped this compound from enzymatic degradation and hydrolysis in the bloodstream and other physiological environments. This enhanced stability ensures that a greater amount of the intact compound can reach the target cells and, subsequently, the mitochondria.
Design and Fabrication of this compound-Loaded Nanoparticles
The development of an effective nanoformulation for this compound involves a careful selection of materials and fabrication methods to ensure the final product has the desired characteristics for targeted drug delivery.
The choice of polymer is fundamental to the nanoparticle's function. For this compound delivery, a copolymer composed of Poly(lactic-co-glycolic acid) (PLGA), Polyethylene (B3416737) glycol (PEG), and Triphenylphosphonium (TPP) has been utilized. This material, PLGA-b-PEG-TPP, is designed with specific roles for each component:
PLGA (Poly(lactic-co-glycolic acid)) : As a biodegradable and biocompatible polymer approved by the U.S. Food and Drug Administration (FDA), PLGA is widely used in drug delivery systems. Its hydrophobic nature makes it ideal for forming the core of the nanoparticle, where it can effectively encapsulate the hydrophobic this compound.
PEG (Polyethylene glycol) : The PEG component is hydrophilic and forms a protective shell or "corona" on the nanoparticle's surface. This PEG layer provides "stealth" characteristics
Physicochemical Characterization of Nanoformulations
Determination of Nanoparticle Size and Hydrodynamic Diameter
The size of nanoparticles is a critical attribute that influences their biodistribution, cellular uptake, and ability to accumulate in tumor tissues. nih.gov The hydrodynamic diameter, which refers to the size of the nanoparticle including its solvation shell in an aqueous medium, is commonly measured using Dynamic Light Scattering (DLS). researchgate.net This technique analyzes the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension to determine their size distribution. spectroscopyonline.com
For this compound nanoparticles (T-Mito-SilylDCA-NPs), DLS analysis revealed that the hydrodynamic diameter is dependent on the amount of the encapsulated compound. Research has shown a direct correlation between the percentage of this compound fed during the formulation process and the resulting nanoparticle size. As the feed of the hydrophobic this compound increased, the nanoparticle size grew from approximately 80 nm to 140 nm. frontiersin.org This size range is considered ideal for exploiting the EPR effect for tumor accumulation. sigmaaldrich.com
| This compound Feed Percentage | Resulting Hydrodynamic Diameter |
|---|---|
| Increasing % Feed (e.g., 10% to 50%) | ~80 nm to ~140 nm |
Assessment of Surface Charge (Zeta Potential) for Cellular Interactions
The surface charge of a nanoparticle, quantified as the zeta potential, is a crucial parameter that governs its stability in suspension and its interaction with biological membranes. nih.gov Zeta potential measures the magnitude of the electrostatic charge at the interface between the particle and the surrounding liquid. powertechjournal.com A high absolute zeta potential value indicates strong electrostatic repulsion between particles, which prevents aggregation and ensures colloidal stability. powertechjournal.com
Furthermore, the surface charge significantly influences how nanoparticles interact with the negatively charged cell membrane. For mitochondria-targeted systems, a positive surface charge is highly desirable. The inner mitochondrial membrane maintains a substantial negative membrane potential (around -130 to -150 mV). nih.gov This negative potential drives the accumulation of positively charged molecules and nanoparticles within the mitochondrial matrix. nih.gov
In the nanoformulation of this compound, the inclusion of the TPP ligand is designed to impart a positive surface charge to the nanoparticles. frontiersin.org TPP is a lipophilic cation that is extensively used to target mitochondria, leveraging the electrochemical gradient across the mitochondrial membrane for selective uptake. frontiersin.orgnih.govrsc.org Therefore, the TPP-functionalized nanoparticles are engineered to have a positive zeta potential, facilitating both interaction with the cell surface and subsequent targeting and entry into the mitochondria. rsc.orgtechconnect.org
Quantitative Analysis of Drug Loading Capacity and Encapsulation Efficiency (e.g., HPLC, Si-ICP-MS)
To evaluate the effectiveness of a nanoformulation, it is essential to quantify its drug loading capacity (LC) and encapsulation efficiency (EE). sigmaaldrich.com
Encapsulation Efficiency (EE%) is the percentage of the initial drug added that is successfully entrapped within the nanoparticles. It is calculated as: EE% = [(Total Drug Added - Free Unencapsulated Drug) / Total Drug Added] x 100. sigmaaldrich.com
Loading Capacity (LC%) represents the weight percentage of the drug relative to the total weight of the nanoparticle. It is calculated as: LC% = [Weight of Entrapped Drug / Total Nanoparticle Weight] x 100. sigmaaldrich.com
While specific LC and EE percentages for T-Mito-SilylDCA-NPs are not detailed in the available literature, the nanoprecipitation method was optimized for high efficiency. frontiersin.org This was achieved by performing the encapsulation in an acidic citric acid solution (pH 4.0), a condition where this compound exhibits greater stability, thus promoting efficient loading and encapsulation. frontiersin.org
Several analytical techniques can be employed to perform this quantitative analysis:
High-Performance Liquid Chromatography (HPLC): This is a common method used to determine the amount of encapsulated drug. It involves separating the nanoparticles from the aqueous medium (containing free drug) through methods like ultracentrifugation or pressure ultrafiltration. nih.gov The nanoparticles are then lysed to release the encapsulated drug, which is subsequently quantified by HPLC. researchgate.net
Silicon-Inductively Coupled Plasma-Mass Spectrometry (Si-ICP-MS): Given that this compound is a silicon-containing compound, ICP-MS offers a highly sensitive alternative for quantification. nih.gov This technique can accurately measure the total silicon content in a sample. spectroscopyonline.com After separating the purified nanoparticles, their silicon content can be measured and directly correlated to the amount of encapsulated this compound. nih.gov ICP-MS is particularly useful for detecting very low concentrations of the element, making it suitable for analyzing drug content in biological samples for biodistribution studies. mdpi.com
In Vitro and In Vivo Performance of Nanoformulated this compound
The ultimate goal of nanoformulation is to improve the therapeutic performance of the encapsulated compound. Studies on nanoformulated this compound have demonstrated enhanced activity in both cellular models and preclinical animal models.
Enhanced Cellular and Mitochondrial Uptake of Nanoparticle-Encapsulated Compound
A primary advantage of encapsulating drugs into nanoparticles is the potential to significantly increase their uptake into target cells compared to the free drug. researchgate.netuttyler.edu For this compound, the PLGA-b-PEG-TPP nanoformulation is specifically designed to maximize entry into cancer cells and subsequent delivery to the mitochondria.
The TPP component of the nanoparticle is the key driver for mitochondrial targeting. frontiersin.org As a delocalized lipophilic cation, TPP exploits the negative mitochondrial membrane potential to accumulate within the organelle. nih.gov Studies on various TPP-functionalized nanocarriers have consistently shown their ability to selectively accumulate in mitochondria. frontiersin.orgmdpi.com This targeted delivery ensures that this compound is concentrated at its site of action—the pyruvate (B1213749) dehydrogenase kinase located within the mitochondrial matrix—thereby increasing its local concentration and therapeutic effect.
Improved Glycolysis Inhibition in Cellular Models via Nanoparticle Delivery
This compound functions by inhibiting pyruvate dehydrogenase kinase (PDK), which leads to a reduction in glycolysis, a metabolic pathway that is often hyperactive in cancer cells. The effectiveness of the nanoformulated compound in this role has been validated in cellular models.
In studies using the 4T1 murine breast cancer cell line, which is known to be highly glycolytic, treatment with this compound, both alone and in its nanoparticle formulation, demonstrated significant glycolysis inhibition. frontiersin.org The effect was measured using a Seahorse glycostress assay, which assesses the extracellular acidification rate (ECAR), a key indicator of glycolysis. The results confirmed that the nanoformulation effectively delivers this compound to inhibit its target and suppress the glycolytic pathway in cancer cells. frontiersin.org
| Compound | Observed Effect on Extracellular Acidification Rate (ECAR) |
|---|---|
| This compound | Significant Inhibition |
| Nanoformulated this compound | Significant Inhibition |
Tumor-Targeted Delivery and Accumulation of Nanoformulated this compound in Preclinical Models
The design of the T-Mito-SilylDCA-NP incorporates features for effective tumor-targeted delivery in vivo. The accumulation of these nanoparticles in the tumor region is a result of both passive and active targeting mechanisms. frontiersin.org
Passive targeting is achieved through the EPR effect, where nanoparticles of a certain size (typically <200 nm) extravasate through the leaky blood vessels characteristic of tumors and are retained due to poor lymphatic drainage. nih.gov The polyethylene glycol (PEG) component of the nanoparticle serves as a "stealth" shield, helping to prolong circulation time in the bloodstream by reducing clearance by the reticuloendothelial system, thus increasing the probability of reaching the tumor site. nih.govresearchgate.net
Active targeting is conferred by the TPP ligand, which, upon cellular uptake, directs the nanoparticle to the mitochondria. frontiersin.org Preclinical studies using an aggressive triple-negative breast cancer mouse model have provided evidence for the therapeutic ability of this compound. frontiersin.org The nanoformulation strategy is designed to ensure high accumulation of the compound in the tumor region, which is essential for improving therapeutic outcomes in vivo. frontiersin.org Studies with similar PLGA-PEG based nanoparticles have demonstrated their ability to distribute to and accumulate in various organs, with surface functionalization significantly enhancing delivery to tumors. nih.govnih.gov
Future Directions and Advanced Research Considerations for Mito Silyldca
Exploration of Therapeutic Efficacy in Diverse Metabolic Diseases Beyond Cancer
While the primary focus of DCA-based therapies has been on cancer, the fundamental mechanism of action of Mito-SilylDCA—inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK)—holds significant promise for a range of other metabolic disorders. Upregulation of PDK isoforms is a key pathological feature in conditions like obesity and type 2 diabetes, leading to impaired glucose homeostasis. nih.gov
Future research should systematically evaluate the efficacy of this compound in preclinical models of these diseases. By inhibiting PDK, this compound can augment the activity of the pyruvate dehydrogenase complex (PDC), promoting glucose oxidation over glycolysis. nih.gov This metabolic switch could lead to improved glucose tolerance and a reduction in hepatic steatosis (fatty liver), a condition often associated with obesity and diabetes. nih.gov Studies utilizing diet-induced obese animal models could provide critical data on the potential of this compound to control both glucose and fat levels, establishing a foundation for its use in managing these widespread metabolic conditions. nih.gov
Investigation of Synergistic Combinatorial Therapeutic Approaches
The potential of this compound is significantly amplified when considered as part of a combinatorial therapeutic strategy. The metabolic reprogramming induced by this compound can sensitize cells to other treatments, particularly in the context of cancer. Research on its parent compound, DCA, has shown that it can enhance the efficacy of conventional chemotherapeutic agents like paclitaxel and doxorubicin, often by helping to overcome multidrug resistance. mdpi.comnih.govnih.gov
A key area of future investigation is the synergistic effect of this compound with a variety of anticancer agents. For instance, combining it with drugs that target different aspects of cancer cell biology, such as microtubule dynamics (e.g., paclitaxel) or DNA replication (e.g., doxorubicin), could lead to enhanced tumor cell death. mdpi.comnih.gov Studies have demonstrated that such combinations can lead to a greater reduction in cell viability than either drug used alone. nih.gov The table below outlines potential combinatorial approaches that warrant further investigation.
| Therapeutic Agent Class | Example Agent | Rationale for Combination with this compound |
| Microtubule Stabilizers | Paclitaxel | DCA can restore sensitivity in paclitaxel-resistant cells. The combination may disrupt both cellular metabolism and structure. nih.gov |
| Anthracyclines | Doxorubicin | DCA can enhance doxorubicin-induced cell death by disrupting cellular antioxidant defenses, leading to increased oxidative damage. nih.gov |
| Alkylating Agents | Cyclophosphamide | Combination therapies can potentiate cell death through mechanisms involving mitochondrial membrane potential loss and caspase activation. mdpi.com |
| Topoisomerase II Inhibitors | Mitoxantrone | Used as a second-line chemotherapy, its efficacy could be enhanced by metabolic modulation with this compound. nih.gov |
| EGFR Inhibitors | Erlotinib | PDK inhibition can enhance the anti-proliferative effects of EGFR inhibitors, especially in hypoxic conditions found in tumors. nih.gov |
This table is generated based on research on DCA and other mitochondria-targeting compounds, suggesting potential avenues for this compound.
Development of Advanced Imaging and Tracing Modalities Leveraging the Silane (B1218182) Moiety for Real-Time Monitoring
A unique feature of this compound is the incorporation of a silane (silicon-containing) moiety into its structure. This element provides a powerful tool for detection and quantification. The silicon atom can be accurately measured using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), which has been used to determine the loading and encapsulation efficiency of this compound in nanoparticle formulations. nih.gov
The future in this area lies in leveraging the silane group for advanced, real-time imaging and tracing within biological systems. While ICP-MS is excellent for quantitative analysis of bulk samples, it does not provide spatial information in living cells. The silicon-carbon bond in the silane moiety has a unique vibrational signature that could potentially be detected by techniques like Raman microscopy. This would allow for label-free, real-time visualization of the compound's distribution within cells and tissues, providing unprecedented insight into its subcellular localization and pharmacokinetics. Developing and optimizing these advanced imaging modalities will be crucial for understanding precisely how and where this compound exerts its effects.
Comprehensive Structure-Activity Relationship (SAR) Studies for Rational Design of Next-Generation Analogs
The current structure of this compound represents a significant advance in targeting DCA to mitochondria. However, comprehensive Structure-Activity Relationship (SAR) studies are essential for the rational design of even more potent and specific next-generation analogs. The modular nature of this compound—comprising the triphenylphosphonium (TPP) targeting group, a linker, the silane moiety, and the DCA active groups—lends itself well to systematic modification.
Future SAR studies should explore variations in several key areas:
Linker Length and Composition: Altering the length and chemical nature of the linker connecting the TPP group to the main scaffold could fine-tune the compound's lipophilicity and mitochondrial uptake efficiency.
Modifications to the Silane Moiety: While the current silane group is useful for tracking, modifications could enhance stability or introduce new functionalities without compromising the core activity.
Alternative Targeting Moieties: While TPP is a highly effective mitochondrial targeting group, exploring other cations or mitochondrial-targeting signals could lead to analogs with different tissue distribution or uptake kinetics.
By systematically synthesizing and testing these new analogs, researchers can build a detailed map of how structural changes impact biological activity, leading to the development of compounds with optimized therapeutic profiles. nih.gov
Integration with Emerging Technologies in Mitochondrial Biology Research
The field of mitochondrial biology is rapidly evolving, with new technologies constantly emerging to probe the organelle's function with greater precision. The study of this compound should be integrated with these cutting-edge techniques to fully elucidate its mechanism of action.
High-throughput screening (HTS) platforms can be used to rapidly test the effects of this compound across a wide range of cell lines or in combination with thousands of other compounds to identify novel synergistic interactions. mdpi.commdpi.com Furthermore, advanced metabolic flux analysis, such as that performed with Seahorse XF Analyzers, can provide a detailed, real-time picture of how this compound alters cellular metabolism, moving beyond simple glycolysis inhibition to understand its impact on oxidative phosphorylation and other pathways. nih.gov Combining these technologies will provide a systems-level understanding of the compound's effects and accelerate its development.
Addressing Potential Resistance Mechanisms to Glycolytic Inhibition
As with any targeted therapy, the potential for cancer cells to develop resistance to this compound must be addressed proactively. Research into resistance to its parent compound, DCA, provides valuable clues. Several potential mechanisms of resistance to PDK inhibitors have been identified:
Upregulation of Drug Efflux Pumps: Cancer cells may increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein and ABCG2, which actively pump the drug out of the cell, reducing its intracellular concentration. aacrjournals.org
Activation of Bypass Pathways: Tumor cells might adapt by upregulating alternative metabolic or signaling pathways to compensate for the inhibition of glycolysis. For example, aberrant activation of the Erk signaling pathway has been linked to acquired resistance. frontiersin.org
Induction of Epithelial-Mesenchymal Transition (EMT): Some studies suggest that interfering with the pyruvate dehydrogenase complex can, under certain circumstances, induce EMT, a process that is associated with increased chemoresistance. frontiersin.org
Future research must focus on identifying the specific molecular changes that occur in cells that become resistant to this compound. By understanding these mechanisms, researchers can develop strategies to overcome resistance, such as co-administering drugs that inhibit the identified bypass pathways or efflux pumps.
Development of Novel In Vitro and Ex Vivo Models for Mechanistic Elucidation
To accurately predict the therapeutic response to this compound and to deeply understand its mechanism, research must move beyond traditional two-dimensional (2D) cell cultures. Advanced three-dimensional (3D) and ex vivo models can better recapitulate the complex microenvironment of tissues and tumors. nih.govwikipedia.org
3D Spheroid and Organoid Models: These models mimic the 3D architecture of tumors, including the oxygen and nutrient gradients that are absent in 2D cultures. nih.gov Studying this compound in patient-derived organoids can provide a more accurate prediction of individual patient response. mdpi.com
Ex Vivo Tissue Cultures: Using freshly isolated patient tumor tissue (explants) for drug testing maintains the native tumor microenvironment, including stromal and immune cells. nih.govresearchgate.net These models are invaluable for studying how the surrounding tissue influences the efficacy of this compound and for testing combination therapies in a patient-specific context. researchgate.net
By employing these sophisticated models, researchers can gain a more physiologically relevant understanding of the compound's action, bridging the gap between preclinical studies and clinical outcomes. wikipedia.orgnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
